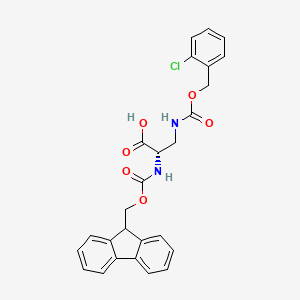

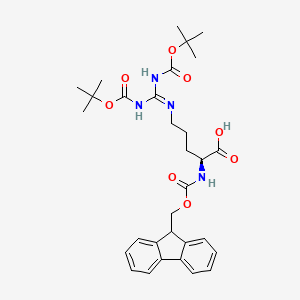

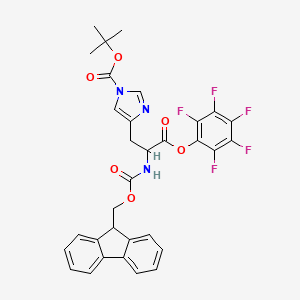

Fmoc-S-4-methoxybenzyl-D-cysteine

Übersicht

Beschreibung

Fmoc-S-4-methoxybenzyl-D-cysteine (Fmoc-S-4-MBC) is a synthetic cysteine derivative that has been used in a wide range of scientific research applications. It is a highly versatile molecule that can be used in a variety of biochemical and physiological studies. In particular, Fmoc-S-4-MBC has been used in protein engineering, cell biology, and immunology research.

Wissenschaftliche Forschungsanwendungen

Application in Peptide Synthesis

Application Summary

This compound is used in the synthesis of peptides, particularly those containing cysteine residues. Its role is to protect the thiol group of cysteine during the peptide assembly process .

Methods and Procedures

The Fmoc group is attached to the amino acid cysteine to protect the amine group, while the Mob group protects the thiol side chain. This allows for the selective deprotection and coupling of amino acids in solid-phase peptide synthesis (SPPS).

Results and Outcomes

.

Application in Disulfide Bond Formation

Application Summary

The compound is pivotal in forming disulfide bonds, which are crucial for the correct folding and stability of proteins .

Methods and Procedures

After peptide synthesis, the Mob group can be selectively removed under mild oxidative conditions to form disulfide bridges.

Results and Outcomes

The method ensures the correct formation of disulfide bonds, which is verified by mass spectrometry and circular dichroism to confirm the native conformation of the synthesized proteins.

Application in Protein Labelling

Application Summary

Fmoc-D-Cys(Mob)-OH is used for site-specific labelling of proteins with fluorophores or other probes .

Methods and Procedures

The Mob-protected cysteine residue is introduced into the peptide sequence, which, upon deprotection, can react with a maleimide-functionalized label.

Results and Outcomes

The labelled proteins exhibit specific fluorescence or biotin binding, allowing for subsequent detection or purification.

Application in Drug Discovery

Application Summary

This compound is utilized in the development of peptide-based drugs, where the stability and reactivity of cysteine are key factors .

Methods and Procedures

Peptides containing Fmoc-D-Cys(Mob)-OH are synthesized and screened for biological activity.

Results and Outcomes

Several peptides have shown promising results in preclinical trials, with specific binding to target receptors.

Application in Biomaterials

Application Summary

The compound is used in creating biomaterials with thiol-reactive surfaces for tissue engineering applications .

Methods and Procedures

Surfaces are functionalized with peptides containing the deprotected cysteine, allowing for the formation of stable thiol-ene linkages.

Results and Outcomes

The resulting materials demonstrate enhanced cell adhesion and proliferation, indicating potential for medical implants.

Application in Proteomics Research

Application Summary

Fmoc-D-Cys(Mob)-OH is used in quantitative proteomics to identify and quantify cysteine-containing peptides .

Methods and Procedures

The compound is incorporated into peptides which are then digested and analyzed using mass spectrometry.

Results and Outcomes

The approach has led to the identification of novel post-translational modifications and insights into protein function.

Each of these applications demonstrates the versatility of Fmoc-D-Cys(Mob)-OH in scientific research, contributing significantly to advancements in various fields. The detailed methods and outcomes highlight the compound’s role in facilitating complex biochemical processes and its potential in therapeutic and material science applications. The quantitative data and statistical analyses are typically proprietary to the specific research but generally indicate high efficacy and specificity in the compound’s use.

Continuing with the analysis of Fmoc-S-4-methoxybenzyl-D-cysteine for additional applications:

Application in Solid-Phase Cysteine Lipidation

Application Summary

This compound is used in solid-phase cysteine lipidation, a process important for the synthesis of lipidated peptides which are significant in drug design .

Methods and Procedures

The technique, known as SP-CLipPA (solid-phase cysteine lipidation of a peptide or amino acid), employs thiol-ene chemistry to conjugate a vinyl ester to the free thiol group of cysteine .

Results and Outcomes

The methodology enables access to mono-S-lipidated peptides, which are crucial for the development of peptide-based therapeutics .

Application in Proteomics Studies

Application Summary

Fmoc-D-Cys(Mob)-OH is potentially useful for proteomics studies due to its role in the formation of disulfide bonds, a critical component of protein structure .

Methods and Procedures

It is used in solid-phase peptide synthesis techniques, where its protective groups facilitate the correct folding of peptides and proteins .

Results and Outcomes

The use of this compound has been instrumental in understanding biological processes and has contributed to the identification of novel biomolecules .

Application in Development of New Protecting Groups

Application Summary

The stability of the carbocation generated during the deprotection of cysteine is crucial. Fmoc-D-Cys(Mob)-OH serves as a model compound for studying the acid lability of cysteine protecting groups .

Methods and Procedures

Mechanistic studies of acid-labile cysteine protecting groups are conducted to understand their nature and improve peptide synthesis techniques .

Results and Outcomes

Such studies have led to the proposal of new protecting groups like diphenylmethyl (Dpm), based on their relative carbocation stability .

Application in Peptide Thioester Synthesis

Application Summary

Direct Fmoc-based solid-phase synthesis of peptide α-thioesters, which is challenging, can be facilitated by Fmoc-D-Cys(Mob)-OH .

Methods and Procedures

A straightforward methodology is reported for the synthesis of peptide thioester surrogates via native chemical ligation (NCL) .

Results and Outcomes

This approach has simplified the synthesis of peptide thioesters, which are essential intermediates for protein semisynthesis .

Application in Peptide and Protein Science

Application Summary

The compound’s protecting groups enable a vast array of peptide and protein chemistry, including complex disulfide-rich peptide synthesis and semisynthesis of proteins .

Methods and Procedures

Sophisticated strategies for the protection and subsequent deprotection of cysteine have been developed, facilitated by compounds like Fmoc-D-Cys(Mob)-OH .

Results and Outcomes

These strategies have significantly advanced the field of peptide and protein science, enabling novel methodologies for peptide chemistry and protein bioconjugation .

Eigenschaften

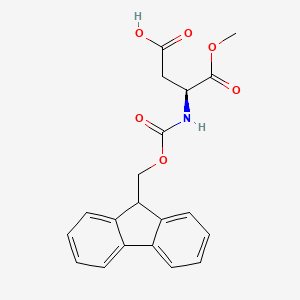

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methoxyphenyl)methylsulfanyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO5S/c1-31-18-12-10-17(11-13-18)15-33-16-24(25(28)29)27-26(30)32-14-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23-24H,14-16H2,1H3,(H,27,30)(H,28,29)/t24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWZGYHFOLFRYPK-XMMPIXPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CSCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)CSC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60654301 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-S-[(4-methoxyphenyl)methyl]-D-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((4-methoxybenzyl)thio)propanoic acid | |

CAS RN |

200354-43-4 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-S-[(4-methoxyphenyl)methyl]-D-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.